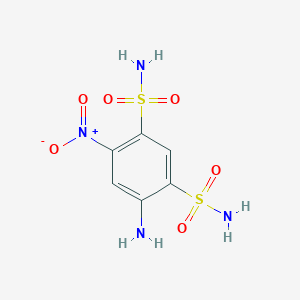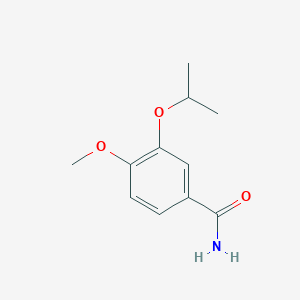![molecular formula C13H17NO3 B13870875 [4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone is an organic compound characterized by the presence of a hydroxymethyl group, a methylphenyl group, and a morpholinylmethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone typically involves the reaction of 4-(hydroxymethyl)-3-methylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the morpholinylmethanone moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of 4-(carboxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone.
Reduction: Formation of [4-(hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of [4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the morpholinylmethanone moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanol: A reduced form of the compound with similar structural features.
[4-(Carboxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone: An oxidized form with a carboxylic acid group.
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanethiol:
Uniqueness
[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17NO3/c1-10-8-11(2-3-12(10)9-15)13(16)14-4-6-17-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
InChIキー |
UVWOHYXQVSNOEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)


![4-amino-N-[6-methyl-1-(4-morpholin-4-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13870852.png)



![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)

